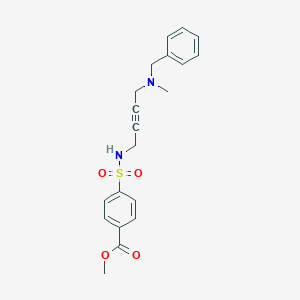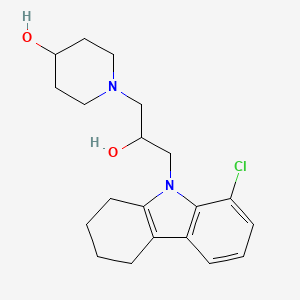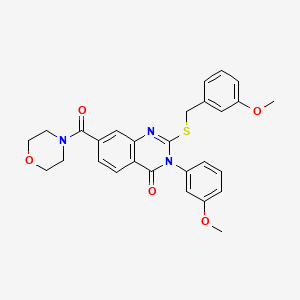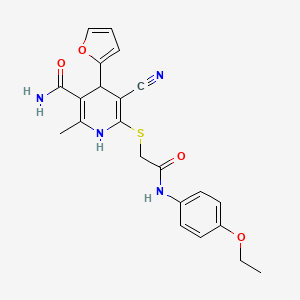![molecular formula C23H32N4OS B2521859 2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol CAS No. 860611-17-2](/img/structure/B2521859.png)
2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various triazolo-thiadiazole derivatives has been reported in the literature. For instance, a series of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were synthesized by condensation of substituted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiols with pentafluorobenzoic acid, yielding good results with 60-80% yields . Another study reported the synthesis of 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles containing a gem-dimethylbenzyl moiety. These compounds were prepared by condensation of 4-amino-3-aryl/aralkyl substituted-5-mercapto-1,2,4-triazoles with various fluoro substituted aromatic acids in the presence of POCl3 . These syntheses typically involve multi-step reactions with the use of different reagents and conditions to achieve the desired products.
Molecular Structure Analysis
The molecular structures of the synthesized triazolo-thiadiazole derivatives were confirmed using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), two-dimensional NMR (COSY), and mass spectral data were used to confirm the structures of all synthesized compounds . These techniques provide detailed information about the molecular framework and the substitution pattern on the heterocyclic core of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolo-thiadiazole derivatives are typically condensation reactions. These reactions often require the use of catalysts or specific conditions such as the presence of phosphorus oxychloride (POCl3) to facilitate the formation of the desired heterocyclic system . The reactivity of the starting materials and the influence of substituents on the reaction outcomes are critical factors in these syntheses.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolo-thiadiazole derivatives are influenced by the presence of various substituents and the nature of the heterocyclic system. The introduction of fluorine atoms, for example, can significantly affect the lipophilicity, electronic distribution, and potential bioactivity of the compounds . The synthesized compounds were screened for their biological activities, including anticancer, antibacterial, antifungal, and analgesic activities. Some compounds exhibited moderate to good antiproliferative potency against cancerous cell lines, while others showed promising antibacterial and significant analgesic activities . These activities suggest that the physical and chemical properties of these compounds make them suitable for further investigation as potential therapeutic agents.
Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
The compound 2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol exhibits a unique molecular structure, featuring various ring systems and functional groups. One study detailed the structural intricacies of a related triazolothiadiazine derivative, highlighting its twist-boat conformation and the dihedral angles formed between its constituent rings. This study emphasized the importance of intramolecular and intermolecular hydrogen bonding in stabilizing the crystal structure of such compounds (Goh et al., 2010).
Synthesis Techniques
The synthesis of triazolo[3,4-b][1,3,4]thiadiazine derivatives involves various approaches and techniques. A notable method includes microwave-assisted synthesis, offering a rapid and efficient route to produce these compounds. This method emphasizes the use of heteropolyacid catalysts to enhance the synthesis rate and yield of the desired products (Motamedi et al., 2011). Additionally, sonication techniques have been employed to accelerate the synthesis of thiazine and thiadiazine derivatives, showcasing the potential of ultrasound in chemical synthesis to improve reaction rates and product quality (Dabholkar & Ansari, 2010).
Biological Activities
Triazolothiadiazine derivatives have been extensively studied for their biological activities. Several compounds in this class have demonstrated significant antimicrobial, antitubercular, and anticancer activities. For instance, a study reported the synthesis of 1,4-bis(6-aryl-1,2,4-triazolo[3,4-b]-[1,3,4]thiadiazole-3-yl)benzenes and their inhibitory activity against various cancer cell lines, suggesting potential applications in cancer therapy (Ding & Li, 2011). Similarly, the synthesis and biological evaluation of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles revealed their moderate to good antiproliferative potency against different cancerous cell lines (Chowrasia et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound 2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Triazole compounds are known to have diverse pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects . These activities suggest that triazole compounds may affect a wide range of biochemical pathways.
Result of Action
Given the diverse pharmacological activities of triazole compounds , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Propiedades
IUPAC Name |
2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4OS/c1-4-5-6-7-17-8-10-18(11-9-17)22-24-25-23-27(22)26-20(14-29-23)19-12-15(2)21(28)16(3)13-19/h12-13,17-18,28H,4-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDITNJGCVOGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C3N2N=C(CS3)C4=CC(=C(C(=C4)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide](/img/structure/B2521777.png)
![4-[butyl(ethyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2521779.png)


![4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2521783.png)
![2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2521786.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate](/img/structure/B2521787.png)

![(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2521791.png)
![ethyl 2-((5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate](/img/structure/B2521792.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2521794.png)


![5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-methyl-6-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2521799.png)